Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Overview
Description
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound that serves as a precursor in various chemical syntheses, particularly in the construction of condensed pyrazoles and as a key intermediate in the development of pyrazole derivatives with potential biological activities.
Synthesis Analysis
The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate and its derivatives involves several key methods, including Sonogashira-type cross-coupling reactions and cyclocondensation reactions. Sonogashira-type cross-coupling reactions with various alkynes produce corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, yield different condensed pyrazoles (Arbačiauskienė et al., 2011). Cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid produces ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing an effective route for direct synthesis of substituted pyrazole (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives has been characterized through various spectroscopic methods and X-ray diffraction studies, revealing details about their crystal structure, stabilization by intermolecular interactions, and conformational properties (Naveen et al., 2021).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including Suzuki coupling and heating-induced formation of unexpected tetracyclic systems. Its reactivity facilitates the synthesis of a wide range of pyrazole derivatives with diverse structural features and potential applications (Arbačiauskienė et al., 2011).
Physical Properties Analysis
The physical properties, including fluorescence and thermal stability, of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives have been explored, indicating their suitability for various applications based on these characteristics.
Chemical Properties Analysis
Chemical properties such as reactivity with different reagents, the influence of catalysts on reaction outcomes, and regioselectivity of synthesis processes have been studied, highlighting the versatile chemistry of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate and its derivatives. The use of ultrasound irradiation and indium bromide catalysts has been shown to enhance the efficiency and selectivity of these synthetic processes (Machado et al., 2011), (Prabakaran et al., 2012).
Scientific Research Applications
Precursors in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazoles (Arbačiauskienė et al., 2011).
Crystal Structure and Molecular Structure Analysis : The bioactive pyrazole derivative Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate has a consistent crystal structure and optimized molecular structure, as determined through density functional theory calculations (Zhao & Wang, 2023).
Synthesis of New Herbicides : Fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl have been explored for their potential as new herbicides due to their unique properties and synthesis methods (Morimoto et al., 1990).
Drug Discovery : Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates have been synthesized efficiently, providing convenient access to a highly crowded framework useful in drug discovery (Zhai et al., 2013).
Fluorescent Molecules and Novel Energetic Materials : Trifluoromethylated pyrazolo[1,5-a]pyrimidines, a novel fluorescent molecule, and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones have shown potential as novel energetic materials (Wu et al., 2006).
Synthesis of Antileukemic Compounds : Triazenopyrazoles with both ester and amide groups exhibit potential antileukemic activity, increasing survival time in mouse leukemia assays (Shealy & O'dell, 1971).
Corrosion Inhibition : Pyranpyrazole derivatives, specifically EPP-1, have been identified as novel corrosion inhibitors for mild steel, useful in industrial pickling processes (Dohare et al., 2017).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation67. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound67. In case of skin contact, wash with plenty of soap and water67.
Future Directions
While specific future directions for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are not readily available, pyrazole derivatives have been noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties8. This suggests potential future research directions in these areas.
Please note that this information is based on available resources and may not be fully comprehensive.
properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXIHSAEOXPAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344346 | |
Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
CAS RN |
155377-19-8 | |
Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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